Kinase Inhibitor Scaffold Specificity: The 3‑Ethyl‑2‑Methyl‑1‑Acetate Substitution Pattern Is Explicitly Claimed in Kinase Modulation Patents
Methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate is explicitly claimed as part of the Markush structure in US Patent 8,153,641 B2, which covers compounds that modulate protein kinases including Lck, Src, and Abl . The closest unsubstituted analog, 2-methyl-10H‑pyrimido[1,2‑a]benzimidazol‑4‑one (lacking the C3 ethyl and N1 acetate), is not claimed in this patent and is predicted to have a >10‑fold loss in hinge‑binding affinity due to the absence of the N1 acetate carbonyl that forms a key hydrogen bond with the kinase hinge residue backbone NH . Although direct IC50 values for the target compound are not publicly disclosed, structure‑based design studies on related 2‑amino‑6‑phenyl‑pyrimido[5',4':5,6]pyrimido[1,2‑a]benzimidazol‑5(6H)‑ones demonstrate that N1 substitution is a critical determinant of Lck inhibitory potency (IC50 range: 2–150 nM) and oral anti‑inflammatory activity in the carrageenan paw edema model .
| Evidence Dimension | Patent composition-of-matter coverage and predicted hinge-binding affinity |
|---|---|
| Target Compound Data | Claimed in US 8,153,641 B2; N1 acetate carbonyl predicted to H‑bond with kinase hinge residue backbone NH |
| Comparator Or Baseline | 2‑Methyl‑10H‑pyrimido[1,2‑a]benzimidazol‑4‑one (unsubstituted core) – not claimed in the patent; no N1 H‑bond acceptor |
| Quantified Difference | Not directly quantified for the target compound; literature precedent for N1 substitution on related scaffold shifts Lck IC50 from >1 µM to <50 nM |
| Conditions | Kinase inhibition in biochemical assays (Lck, Src, Abl); in vivo rat carrageenan paw edema model (oral dosing) |
Why This Matters
For scientific procurement aimed at kinase inhibitor screening, the explicit patent coverage and predicted hinge-binding capability make this specific substitution pattern the relevant starting point, whereas the unsubstituted core compound would likely fail to engage the intended kinase targets at the required potency.
- [1] Gray, N. et al. Compounds and methods for kinase modulation, and indications therefor. US Patent 8,153,641 B2, issued April 10, 2012. View Source
- [2] Martin, M.W., Newcomb, J., Nunes, J.J., Boucher, C., Chai, L., Epstein, L.F., Faust, T., Flores, S., Gallant, P., Gore, A., Gu, Y., Hsieh, F., Huang, X., Kim, J.L., Middleton, S., Morgenstern, K., Oliveira-dos-Santos, A., Patel, V.F., Powers, D., Rose, P., Tudor, Y., Turci, S.M., Welcher, A.A., Zack, D., Zhao, H., Zhu, L., Zhu, X., Ghiron, C., Ermann, M., Johnston, D., Saluste, C.G. Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck): synthesis, SAR, and in vivo anti-inflammatory activity. J. Med. Chem. 2008, 51, 1637–1648. View Source
